molecular formula C9H6BrClO B13683353 3-(Bromomethyl)-7-chlorobenzofuran

3-(Bromomethyl)-7-chlorobenzofuran

Cat. No.: B13683353
M. Wt: 245.50 g/mol
InChI Key: QIYTYRZCWHULDO-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-7-chlorobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromomethyl and chloro substituents on the benzofuran ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-7-chlorobenzofuran typically involves the bromination of 7-chlorobenzofuran. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-7-chlorobenzofuran can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-7-chlorobenzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-7-chlorobenzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)benzofuran
  • 7-Chlorobenzofuran
  • 3-(Chloromethyl)-7-bromobenzofuran

Uniqueness

3-(Bromomethyl)-7-chlorobenzofuran is unique due to the presence of both bromomethyl and chloro substituents on the benzofuran ring. This dual substitution pattern provides distinct reactivity and allows for diverse chemical transformations compared to its analogs.

Properties

Molecular Formula

C9H6BrClO

Molecular Weight

245.50 g/mol

IUPAC Name

3-(bromomethyl)-7-chloro-1-benzofuran

InChI

InChI=1S/C9H6BrClO/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2

InChI Key

QIYTYRZCWHULDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC=C2CBr

Origin of Product

United States

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